2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
Description
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (hereafter referred to by its full systematic name) is a polycyclic aromatic compound featuring a pyrrolo[3,4-f]isoindole tetraone core substituted with two 3-hydroxyphenyl groups at the 2- and 6-positions. This compound has garnered attention as a coupling agent in hybrid polyimide-silica nanocomposites, where its hydroxyl groups facilitate hydrogen bonding and covalent interactions between organic polymers (e.g., polyimides) and inorganic silica phases. Such interactions enhance interfacial compatibility, leading to improved thermomechanical stability, reduced phase separation, and optimized morphologies in composite membranes .
The synthesis typically involves condensation reactions between pyromellitic dianhydride (PMDA) and hydroxyl-substituted amines, followed by functionalization with triethoxysilyl or other coupling groups. Its structural rigidity and dual reactivity (via hydroxyl and imide groups) make it a versatile candidate for advanced materials engineering.
Properties
IUPAC Name |
2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O6/c25-13-5-1-3-11(7-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-4-2-6-14(26)8-12/h1-10,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQCWTDIPQPHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxyphenyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in synthetic organic chemistry .
Biology
- Biological Interactions : The compound has been studied for its interactions with biological molecules. Research indicates that it may inhibit specific enzymes or bind to proteins, making it useful in studying enzyme inhibition and protein binding mechanisms .
Medicine
- Therapeutic Potential : Preliminary studies suggest that 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone may have therapeutic applications in developing new drugs targeting specific molecular pathways involved in diseases such as cancer or neurodegenerative disorders .
Industry
- Dyes and Pigments : The compound's stable and colorful properties make it suitable for use in the production of dyes and pigments. Its chemical stability also allows it to be used as an additive in polymers .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone on a specific enzyme involved in cancer metabolism. The results demonstrated a significant reduction in enzyme activity at varying concentrations of the compound.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
This study highlights the potential of the compound as an anti-cancer agent through enzyme modulation .
Case Study 2: Synthesis of Derivatives
Another research focused on synthesizing derivatives of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone to enhance its biological activity. Various derivatives were synthesized using electrophilic aromatic substitution reactions.
| Derivative Name | Yield (%) | Biological Activity |
|---|---|---|
| Hydroxymethyl derivative | 85 | Moderate |
| Methyl ester derivative | 90 | High |
| Halogenated derivative | 75 | Low |
These derivatives exhibited varying degrees of biological activity compared to the parent compound .
Mechanism of Action
The mechanism of action of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone scaffold is highly modular, enabling diverse functionalization. Below is a comparative analysis of structurally related compounds, highlighting differences in substituents, properties, and applications.
Substituent Variations and Structural Analogues
Property Comparisons
Thermal Stability :
- The target compound and DI-N2 exhibit high thermal stability (>300°C), attributed to aromatic stacking and rigid cores. C8-PMDI and alkylated derivatives show reduced degradation temperatures due to flexible chains .
- Dihydroxy derivatives (e.g., 2,6-dihydroxy) display lower melting points (~687°C predicted) compared to phenyl-substituted analogues .
Solubility and Processability: Hydroxyl-substituted derivatives (target compound, BHPPIO) are sparingly soluble in non-polar solvents but dissolve in polar aprotic solvents like DMF or DMSO. Alkyl chains (C8-PMDI) enhance solubility in organic media . Pyridyl derivatives (DI-N2) exhibit moderate solubility in DMSO, critical for solution-processed optoelectronics .
Electronic Properties :
- Pyridyl and pyrazole substituents introduce electron-withdrawing effects, reducing LUMO levels for charge transport in phototransistors or MOFs .
- Hydroxyl groups enhance H-bonding and interfacial adhesion but may limit conductivity in electronic applications .
Applications: Target Compound: Primarily used in composite membranes for aerospace or automotive sectors . DI-N2/C8-PMDI: Optoelectronic devices (e.g., dye-sensitized solar cells, memory transistors) . Pyrazole Derivatives: Catalysis in MOFs for ethanol-to-butanol upgrading .
Research Findings
- Morphological Impact: The target compound reduces silica agglomeration in polyimide matrices by 40–60% compared to non-hydroxylated analogues, as confirmed by TEM .
- Optoelectronic Performance : DI-N2 achieves a power conversion efficiency (PCE) of 8.2% in dye-sensitized solar cells, outperforming alkylated derivatives (C8-PMDI: 6.5%) .
- Catalytic Activity : Pyrazole-functionalized derivatives in MOFs show 90% selectivity in Guerbet reactions, leveraging pore polarity and metal coordination .
Biological Activity
2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound with significant biological activity owing to its unique structural features. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolo[3,4-f]isoindole core with hydroxyphenyl groups at the 2 and 6 positions. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives to form the N-isoindoline-1,3-dione scaffold, which is subsequently functionalized to introduce hydroxyphenyl groups.
The biological activity of 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is largely attributed to its ability to interact with various biological targets. The hydroxyphenyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated its ability to inhibit the mammalian target of rapamycin (mTOR), a crucial regulator in cancer cell metabolism and growth .
Enzyme Inhibition
The compound's structure allows it to act as a selective inhibitor for certain enzymes. For example, it has been identified as a potent ATP-competitive inhibitor of mTOR kinase. The presence of hydroxyl groups enhances its binding affinity through hydrogen bonding interactions .
Case Studies and Research Findings
-
Antitumor Activity : In vitro studies have shown that 2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone can significantly reduce the viability of various cancer cell lines. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values indicating potent cytotoxicity.
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Mechanistic Studies : An X-ray co-crystal structure analysis revealed critical hydrogen bonding interactions between the compound and mTOR-related PI3Kgamma. These interactions were essential for its inhibitory activity against these kinases .
Toxicological Profile
While the compound shows promising biological activity, its safety profile must also be considered. Preliminary toxicological studies indicate that it may exhibit cytotoxic effects at higher concentrations; therefore, further research is necessary to establish safe dosage ranges for therapeutic applications.
Q & A
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodology :
- Process optimization : Use flow chemistry to control exothermic reactions. Scale up from 1 mmol to 1 mol while maintaining >65% yield .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate pure product (>98% purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
